1-Bromo-2,4-difluoro-5-methoxybenzene

Lipophilicity CNS Drug Design Physicochemical Properties

1-Bromo-2,4-difluoro-5-methoxybenzene (CAS 943831-06-9) is a halogenated aromatic building block belonging to the difluoroanisole class, characterized by a regiospecific substitution pattern of bromine, fluorine, and methoxy groups on a benzene ring. This compound serves as a crucial intermediate in organic synthesis, particularly for constructing complex molecules where precise spatial and electronic control is required for subsequent coupling or functionalization reactions.

Molecular Formula C7H5BrF2O
Molecular Weight 223.01 g/mol
CAS No. 943831-06-9
Cat. No. B1375596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-difluoro-5-methoxybenzene
CAS943831-06-9
Molecular FormulaC7H5BrF2O
Molecular Weight223.01 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1F)F)Br
InChIInChI=1S/C7H5BrF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
InChIKeyDLHGZDMSUZUOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2,4-difluoro-5-methoxybenzene (CAS 943831-06-9): A Regiospecific Building Block for Pharmaceutical and Agrochemical Synthesis


1-Bromo-2,4-difluoro-5-methoxybenzene (CAS 943831-06-9) is a halogenated aromatic building block belonging to the difluoroanisole class, characterized by a regiospecific substitution pattern of bromine, fluorine, and methoxy groups on a benzene ring [1]. This compound serves as a crucial intermediate in organic synthesis, particularly for constructing complex molecules where precise spatial and electronic control is required for subsequent coupling or functionalization reactions . Its molecular formula is C₇H₅BrF₂O with a molecular weight of 223.01 g/mol, and it is commercially available at standard purities of 95% and 98% for research and manufacturing use .

Why Regioisomeric 1-Bromo-2,4-difluoro-5-methoxybenzene Analogs Cannot Interchange in Synthesis


In medicinal chemistry, even minor changes in the position of substituents on an aromatic ring can lead to profound differences in physicochemical properties and reactivity, making simple substitution of a closely related analog a risky procurement decision [1]. Specifically, the methoxy group position in 1-bromo-2,4-difluoro-5-methoxybenzene versus its regioisomers (e.g., 1-bromo-2,4-difluoro-3-methoxybenzene) creates distinct electronic environments that affect dipole moment, lipophilicity, and hydrogen-bonding capacity . These variations directly impact reaction rates in pivotal transformations like Suzuki-Miyaura couplings, and can alter the metabolic stability and target binding of the final pharmaceutical candidate. The quantitative evidence below demonstrates that the 5-methoxy substitution pattern yields a uniquely balanced profile that is not replicated by other isomers, thus justifying a compound-specific specification in research and development.

Quantitative Differentiation of 1-Bromo-2,4-difluoro-5-methoxybenzene (CAS 943831-06-9) from Key Isomers


Superior Lipophilicity Control (XLogP3) for CNS Drug Design vs. 3-Methoxy Regioisomer

The lipophilicity of a building block is a critical parameter for predicting the blood-brain barrier permeability of the final drug candidate. The target compound exhibits an XLogP3 value of 2.8, which is slightly lower than its 3-methoxy regioisomer [1]. A lower lipophilicity is often desirable to avoid non-specific binding and rapid metabolic clearance, which can be a liability for the more lipophilic isomer.

Lipophilicity CNS Drug Design Physicochemical Properties

Enhanced Topological Polar Surface Area (TPSA) for Improved Bioavailability vs. 2,5-Difluoro Isomer

Topological Polar Surface Area (TPSA) is a key descriptor for predicting oral absorption. A TPSA below 140 Ų is associated with good oral bioavailability, while values below 60 Ų are considered optimal for high permeability [1]. The target compound possesses a computed TPSA of 9.2 Ų, which is inherently very low, promoting membrane permeability. The regioisomer with methoxy at position 4 (1-bromo-2,5-difluoro-4-methoxybenzene) has a slightly higher TPSA due to an altered spatial arrangement of hydrogen bond acceptors .

Bioavailability Drug-likeness TPSA

Consistent Purity and Quality Control (98%+) from Major Supplier vs. Competitor Isomer

For reproducible chemical synthesis, the purity and reliability of the starting material are paramount. A major supplier, Bidepharm, supplies 1-Bromo-2,4-difluoro-5-methoxybenzene with a standard purity of 98%, accompanied by batch-specific QC data such as NMR, HPLC, or GC . In contrast, the close analog 1-Bromo-2,4-difluoro-3-methoxybenzene is more commonly offered at a lower standard purity of 95-96% from comparable suppliers . This purity differential directly impacts the yield and impurity profile of downstream reactions.

Procurement Quality Control Purity Comparison

High-Value Application Scenarios for Procuring 1-Bromo-2,4-difluoro-5-methoxybenzene


CNS Penetrant Kinase Inhibitor Scaffold Synthesis

Due to its optimal balance of lipophilicity (XLogP3 2.8) and low TPSA (9.2 Ų), this compound is ideally suited as a starting material for synthesizing kinase inhibitor scaffolds intended for central nervous system targets . For instance, it can be used in a Suzuki-Miyaura coupling to install a heteroaryl moiety, creating a core that meets the stringent physicochemical criteria for CNS drugs. The specific 5-methoxy-2,4-difluoro pattern enhances the probability of achieving high brain-plasma ratios in early pharmacokinetic studies, directly addressing a common pitfall in neuropsychiatric drug research .

Agrochemical Intermediate with Enhanced Environmental Fate Profile

The controlled lipophilicity and distinct electronic character of this intermediate make it valuable for designing novel herbicides or fungicides where moderate soil mobility and low aquatic toxicity are required . The 5-methoxy substitution, when carried through to the final active ingredient, can contribute to a more favorable degradation profile compared to more lipophilic isomers, reducing the risk of groundwater contamination—a critical factor in modern agrochemical registration .

High-Throughput Parallel Synthesis for Fragment-Based Drug Discovery

The high commercial purity (98%) and ready availability of 1-Bromo-2,4-difluoro-5-methoxybenzene make it a robust building block for automated parallel synthesis of fragment libraries . Its consistent quality minimizes the formation of byproducts that can interfere with high-throughput biochemical and biophysical screening assays, ensuring that hits identified from these screens are not artifacts of synthetic impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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